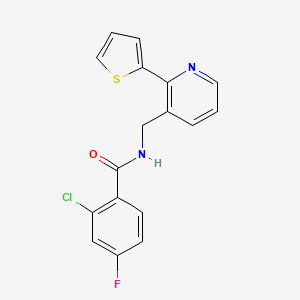

2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

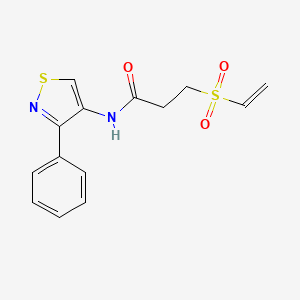

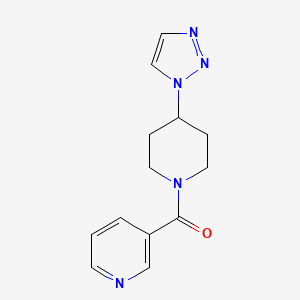

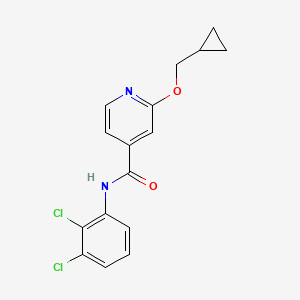

The compound 2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a chemical entity that appears to be a derivative of benzamide with substitutions that include chloro, fluoro, and thiophenyl groups. This compound is not directly mentioned in the provided papers, but its structure suggests it could be of interest in the field of organic chemistry due to the presence of multiple reactive functional groups which may allow for a variety of chemical reactions and interactions.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including chlorination, aminolysis, reduction, and condensation reactions. For instance, the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide was achieved through a five-step process starting from 2-nitrobenzoic acid, which included chlorination and aminolysis among other steps, resulting in a good yield of 54.5% . Although the exact synthesis of 2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as 1H-NMR, 13C-NMR, IR, MS, and X-ray single-crystal determination . These techniques are crucial for verifying the identity and purity of synthesized compounds. The molecular packing in crystals can be influenced by hydrogen bonding, as seen in the case of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide .

Chemical Reactions Analysis

The presence of functional groups such as chloro, fluoro, and amide in the compound suggests that it could participate in various chemical reactions. For example, the chloro group could undergo substitution reactions, while the fluoro group could affect the reactivity and electronic properties of the molecule. The benzamide moiety could engage in hydrogen bonding and other non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the density and molecular packing of the compound . The presence of different substituents can significantly alter properties like solubility, melting point, and reactivity. The optical properties, such as absorption and emission spectra, can also be of interest, especially for compounds with potential applications in fluorescence or as nonlinear optical materials .

Scientific Research Applications

Heterocyclic Synthesis

- Synthesis of Pyridine and Thiophene Derivatives : Research demonstrates the synthesis and reactivity of thiophene derivatives towards various nitrogen nucleophiles, leading to the creation of diverse heterocyclic compounds. Such compounds are of interest due to their potential applications in medicinal chemistry and materials science (Mohareb et al., 2004).

Material Science

- High Refractive Index Polymers : Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, demonstrating high refractive indices and thermal stability. These materials are valuable for optical and electronic applications due to their unique photophysical properties (Tapaswi et al., 2015).

Antipathogenic Activity

- Antimicrobial Agents : Certain benzamide derivatives have been synthesized and shown significant antipathogenic activity, particularly against biofilm-forming bacteria. This suggests potential applications of similar compounds in developing new antimicrobial strategies (Limban et al., 2011).

Fluorescent Materials

- Blue Fluorescence from BF2 Complexes : Studies on benzamide ligands that emit blue fluorescence upon complexation, indicating potential uses in organic electronics and fluorescence-based sensing technologies (Yamaji et al., 2017).

Crystal Structure Analysis

- Crystallographic Studies : Detailed analysis of crystal structures provides insights into molecular packing, hydrogen bonding interactions, and potential applications in designing molecular materials with specific optical or mechanical properties (Deng et al., 2014).

Future Directions

The future directions for research on this compound and similar thiophene derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities . Additionally, the development of more selective synthesis methods could be a valuable area of future research .

Mechanism of Action

Target of Action

It is known that compounds containing the indole nucleus, such as this one, can bind with high affinity to multiple receptors . This makes them useful in the development of new derivatives with potential therapeutic applications .

Mode of Action

It is known that indole derivatives can interact with their targets in various ways, leading to a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

It is known that indole derivatives can have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

properties

IUPAC Name |

2-chloro-4-fluoro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2OS/c18-14-9-12(19)5-6-13(14)17(22)21-10-11-3-1-7-20-16(11)15-4-2-8-23-15/h1-9H,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMRRFVQNIIGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2525515.png)

![4-tert-butyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2525519.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B2525522.png)

![4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide](/img/no-structure.png)

![N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B2525526.png)

![(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2525527.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2525531.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525532.png)